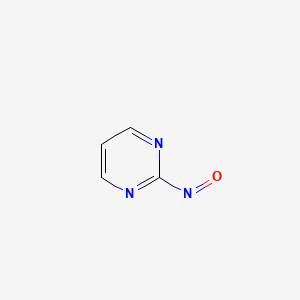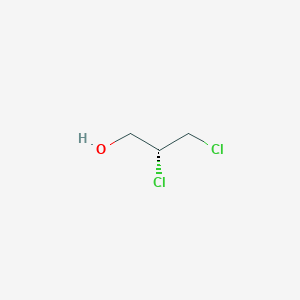
(r)-2,3-Dichloro-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,3-Dichloro-1-propanol is an organic compound with the molecular formula C3H6Cl2O It is a chiral molecule, meaning it has a non-superimposable mirror image
准备方法
Synthetic Routes and Reaction Conditions
®-2,3-Dichloro-1-propanol can be synthesized through several methods. One common method involves the reaction of glycerol with hydrochloric acid in the presence of a catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Another method involves the chlorination of 1,2-propanediol using thionyl chloride or phosphorus trichloride. This reaction also requires careful control of temperature and reaction time to achieve the desired product.
Industrial Production Methods
In industrial settings, ®-2,3-Dichloro-1-propanol is often produced through the chlorination of propylene oxide. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in a continuous flow reactor, allowing for large-scale production.
化学反应分析
Types of Reactions
®-2,3-Dichloro-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-dichloropropionic acid.
Reduction: Reduction of ®-2,3-Dichloro-1-propanol can yield 2,3-dichloropropane.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like water or alcohols.
Major Products
Oxidation: 2,3-Dichloropropionic acid.
Reduction: 2,3-Dichloropropane.
Substitution: Depending on the nucleophile, products can include 2,3-dihydroxypropanol or 2,3-diaminopropanol.
科学研究应用
®-2,3-Dichloro-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies, particularly in the modification of proteins and nucleic acids.
Medicine: Research is ongoing into its potential use as a precursor for the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
作用机制
The mechanism of action of ®-2,3-Dichloro-1-propanol involves its interaction with various molecular targets. In biochemical reactions, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This can lead to modifications in the structure and function of these biomolecules, which is useful in research and therapeutic applications.
相似化合物的比较
Similar Compounds
1,3-Dichloro-2-propanol: Similar in structure but differs in the position of chlorine atoms.
2,3-Dichloropropionic acid: An oxidized form of ®-2,3-Dichloro-1-propanol.
2,3-Dichloropropane: A reduced form of ®-2,3-Dichloro-1-propanol.
Uniqueness
®-2,3-Dichloro-1-propanol is unique due to its chiral nature, which allows for enantioselective reactions. This property is particularly valuable in the synthesis of chiral pharmaceuticals, where the specific orientation of atoms can significantly impact the drug’s efficacy and safety.
属性
CAS 编号 |
78692-89-4 |
|---|---|
分子式 |
C3H6Cl2O |
分子量 |
128.98 g/mol |
IUPAC 名称 |
(2R)-2,3-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2/t3-/m0/s1 |
InChI 键 |
ZXCYIJGIGSDJQQ-VKHMYHEASA-N |
手性 SMILES |
C([C@H](CCl)Cl)O |
规范 SMILES |
C(C(CCl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
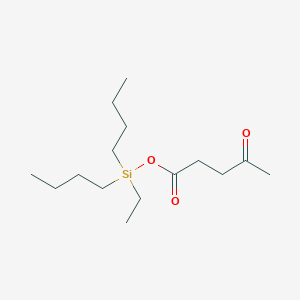

![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)
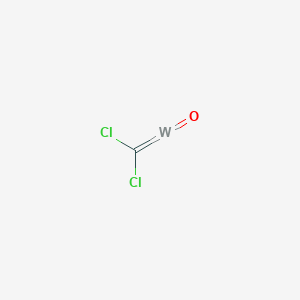

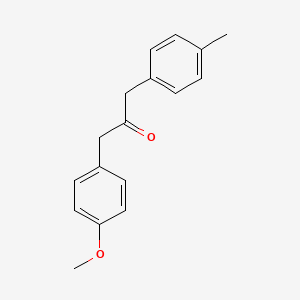
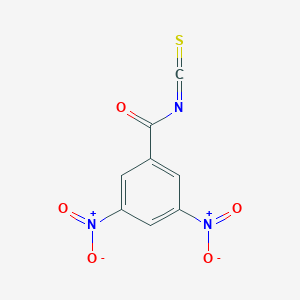
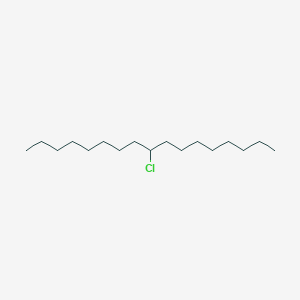

![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
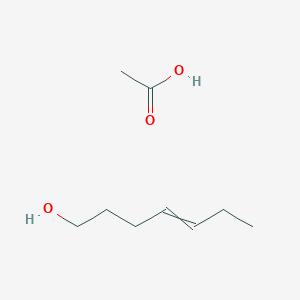
![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)
